N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide is a compound that features a cyclohexyl group, an imidazole ring, and an oxamide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active molecules, which makes this compound particularly intriguing for research and development.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where the imidazole ring is treated with a suitable alkyl halide.
Formation of the Oxamide Linkage:
Industrial Production Methods
Industrial production of N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The oxamide linkage can be reduced to form the corresponding amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a key pharmacophore in many drugs, making it a potential candidate for drug development.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Catalysis: Imidazole-containing compounds are often used as ligands in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)urea: Similar structure but with a urea linkage instead of an oxamide.
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)carbamate: Contains a carbamate linkage.
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)amide: Features an amide linkage.
Uniqueness
N’-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide is unique due to its oxamide linkage, which provides distinct chemical and biological properties compared to similar compounds with urea, carbamate, or amide linkages. The oxamide linkage offers enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-13(14(20)17-12-5-2-1-3-6-12)16-7-4-9-18-10-8-15-11-18/h8,10-12H,1-7,9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELIUKYGXNGBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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